

2,3-Dibromoquinoline CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromoquinoline

Cat. No.: B082864

[Get Quote](#)

An In-depth Technical Guide to 2,3-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dibromoquinoline** (CAS No. 13721-00-1), a key heterocyclic compound. Due to its unique structure, it serves as a valuable building block in organic synthesis and holds significant potential in medicinal chemistry and drug discovery.^[1] This document covers its chemical and physical properties, plausible synthetic routes, reactivity, biological activities, and key experimental protocols relevant to its application.

Core Properties of 2,3-Dibromoquinoline

2,3-Dibromoquinoline is a yellow to orange crystalline solid.^[1] It is generally insoluble in water but shows solubility in various organic solvents.^[1] The compound is primarily used for research and further manufacturing purposes.

Physical and Chemical Properties

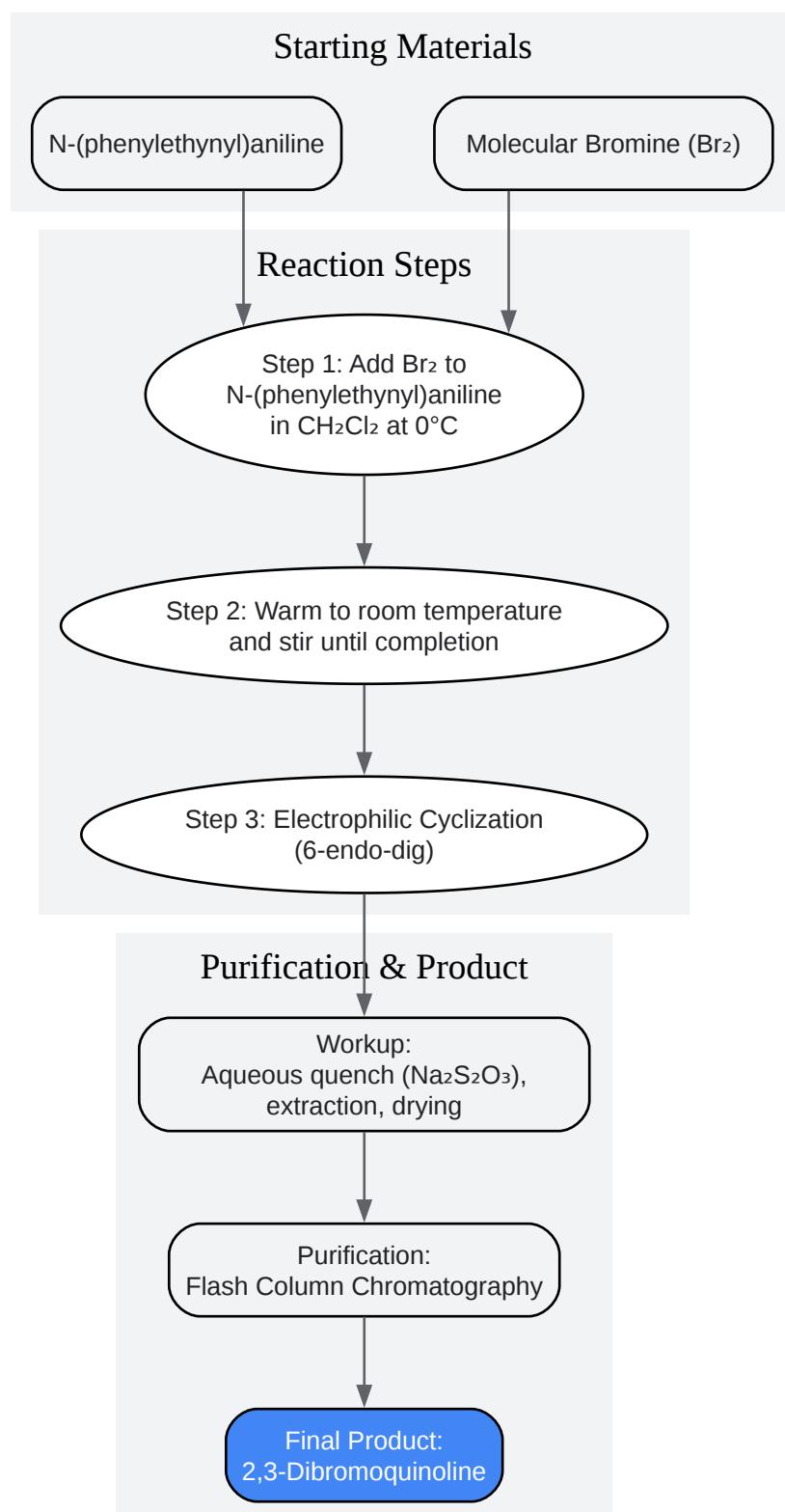
The key physical and chemical data for **2,3-Dibromoquinoline** are summarized below.

Property	Value	Reference(s)
CAS Number	13721-00-1	[1] [2] [3]
Molecular Formula	C ₉ H ₅ Br ₂ N	[1] [2] [3]
Molecular Weight	286.95 g/mol	[2] [3]
Appearance	Yellow to orange crystalline solid	[1]
Boiling Point	332.5 °C at 760 mmHg	[1]
Density	1.923 g/cm ³	[1]
Flash Point	154.9 °C	[1]
Melting Point	Not available	[1]

Computational Data

Computationally derived properties provide insights into the molecule's behavior in biological systems and reaction environments.

Property	Value	Reference(s)
Topological Polar Surface Area (TPSA)	12.89 Å ²	[3]
LogP (Octanol-water partition coefficient)	3.7598	[3]
Hydrogen Bond Acceptors	1	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	0	[3]


Safety and Handling

Proper handling of **2,3-Dibromoquinoline** is essential in a laboratory setting. It is classified as an irritant.

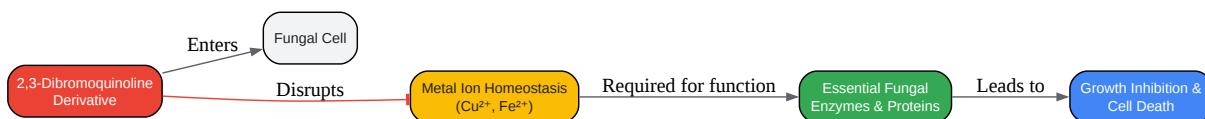
Aspect	Recommendation	Reference(s)
Storage	Store at room temperature or -20°C for long-term stability.	[2][3]
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection.	
Engineering Controls	Use only in a well-ventilated area or under a chemical fume hood.	
In case of contact	If inhaled, move to fresh air. After skin or eye contact, rinse thoroughly with water. If ingested, rinse mouth with water. Seek medical attention.	
Hazard Class	IRRITANT	

Synthesis and Reactivity

While a specific, published protocol for the synthesis of **2,3-Dibromoquinoline** is not readily available, a plausible route can be derived from established methods for synthesizing substituted quinolines, such as the electrophilic cyclization of N-(2-alkynyl)aniline precursors.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2,3-Dibromoquinoline**.^[4]


The bromine atoms at the 2- and 3-positions render the quinoline core susceptible to various transformations, particularly palladium-catalyzed cross-coupling reactions. This reactivity makes it a versatile intermediate for introducing diverse functional groups.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities.^{[5][6]} Bromoquinolines, including **2,3-Dibromoquinoline**, are key intermediates for synthesizing libraries of compounds for drug discovery.^[5]

Antifungal and Antivirulence Activity

A recent study identified a dibromoquinoline compound with a potent, broad-spectrum antifungal activity against clinically relevant species of *Candida*, *Cryptococcus*, and *Aspergillus*, with a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL.^[7] This compound also interfered with key virulence factors in *C. albicans*, such as the formation of hyphae and biofilms.^[7] The mechanism of action is believed to be novel, targeting the homeostasis of metal ions like copper and iron, which is critical for fungal survival.^[7]

[Click to download full resolution via product page](#)

Caption: Proposed antifungal mechanism via disruption of metal ion homeostasis.^[7]

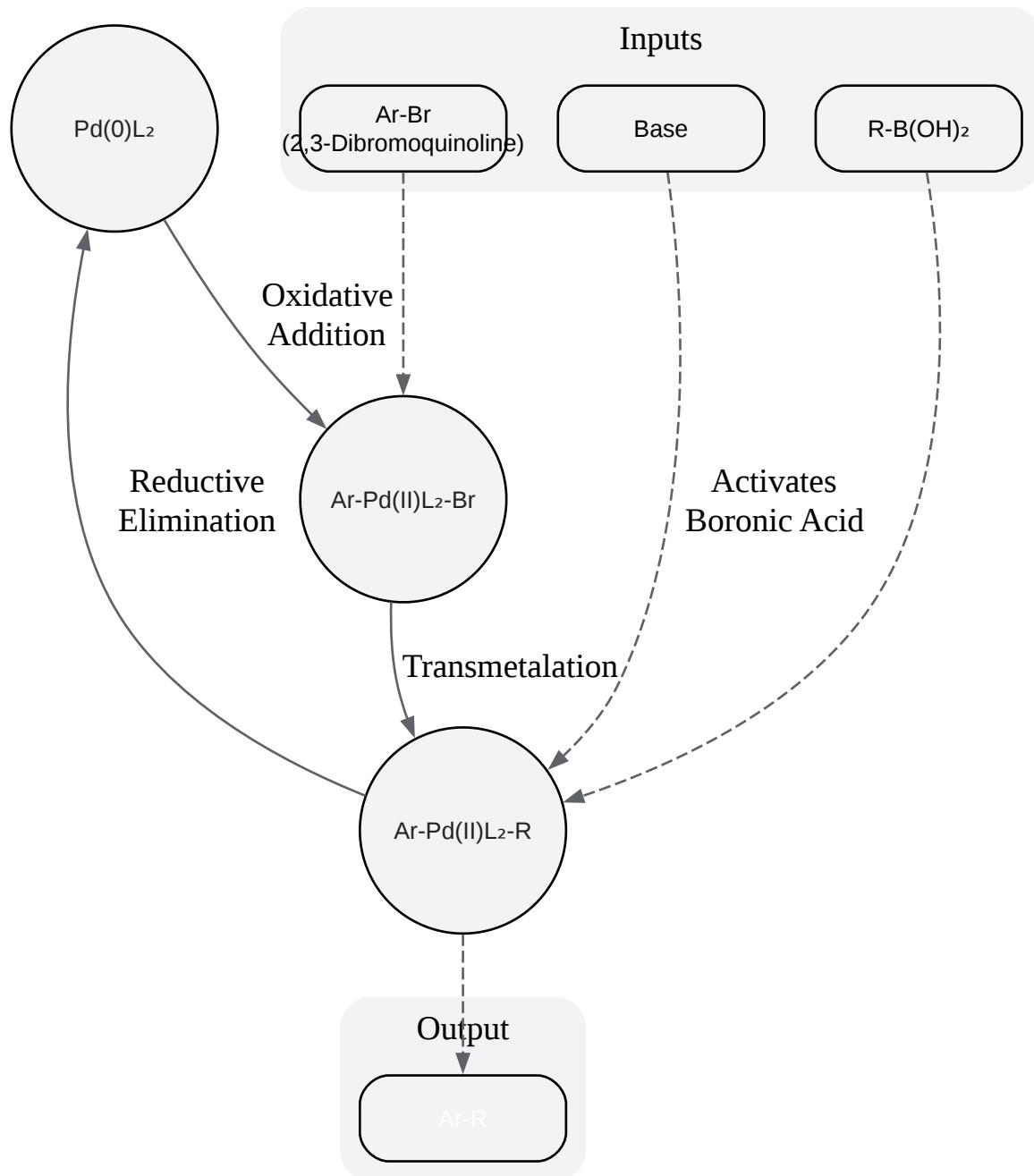
Versatility in Medicinal Chemistry

The two bromine atoms on **2,3-Dibromoquinoline** serve as reactive handles for introducing molecular diversity through reactions like the Suzuki-Miyaura coupling. This allows for the synthesis of 2,3-disubstituted quinolines, which can be screened for various biological activities, including as kinase inhibitors for anticancer therapy.^{[8][9]}

Experimental Protocols

The following are representative protocols. Researchers should adapt and optimize them based on their specific substrates and laboratory conditions.

Representative Synthesis of a 3-Bromoquinoline Derivative


This protocol is a general method for the synthesis of a 3-bromoquinoline via electrophilic cyclization and is provided as a plausible route to **2,3-Dibromoquinoline**.^[4]

- Preparation: Dissolve N-(phenylethynyl)aniline (1.0 equiv) in dichloromethane (CH_2Cl_2) in a round-bottom flask under an inert atmosphere (e.g., argon).
- Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of molecular bromine (Br_2) (1.1 equiv) in CH_2Cl_2 dropwise.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- Cyclization: The intermediate undergoes a 6-endo-dig electrophilic cyclization to form the quinoline ring.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$). Separate the organic layer and extract the aqueous layer with CH_2Cl_2 .
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **2,3-Dibromoquinoline** with an arylboronic acid.^{[10][11]} This reaction is fundamental for creating C-C bonds and synthesizing more complex derivatives.

- Reaction Setup: In a Schlenk flask, combine **2,3-Dibromoquinoline** (1.0 equiv), the desired arylboronic acid (1.1 to 2.5 equiv, depending on whether mono- or di-substitution is desired), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (e.g., 3-6 mol%), and a base like K_3PO_4 or Na_2CO_3 (2.0-4.0 equiv).
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene, via syringe.
- Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC or GC-MS analysis indicates the reaction is complete.
- Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate (3x).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under vacuum. Purify the resulting crude product using silica gel column chromatography.

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[10][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. usbio.net [usbio.net]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Library | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2,3-Dibromoquinoline CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082864#2-3-dibromoquinoline-cas-number-and-properties\]](https://www.benchchem.com/product/b082864#2-3-dibromoquinoline-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com